molecular formula C8H13ClN2O2 B8728520 4-Propanoylpiperazine-1-carbonyl chloride CAS No. 76535-76-7

4-Propanoylpiperazine-1-carbonyl chloride

Cat. No. B8728520
M. Wt: 204.65 g/mol
InChI Key: GKGWOUPKDALZIJ-UHFFFAOYSA-N
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Patent
US04220646

Procedure details

A solution of phosgene (45.0 g.) in anhydrous toluene (500 cm3) and 1-propionylpiperazine (129.0 g.) are added simultaneously to anhydrous toluene (500 cm3), while the temperature is maintained at about -5° C. 1-Chlorocarbonyl-4-propionylpiperazine (92.0 g.), m.p. about 45° C., is thus obtained. After one hour's stirring at 2° C., the 1-propionylpiperazine hydrochloride formed is separated by filtration and, after evaporation of the filtrate under reduced pressure (20 mm.Hg) 1-chlorocarbonyl-4-propionyl-piperazine is obtained.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(Cl)=[O:2].[C:5]([N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)(=[O:8])[CH2:6][CH3:7]>C1(C)C=CC=CC=1>[Cl:4][C:1]([N:12]1[CH2:13][CH2:14][N:9]([C:5](=[O:8])[CH2:6][CH3:7])[CH2:10][CH2:11]1)=[O:2]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
129 g
Type
reactant
Smiles
C(CC)(=O)N1CCNCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)N1CCN(CC1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 92 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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